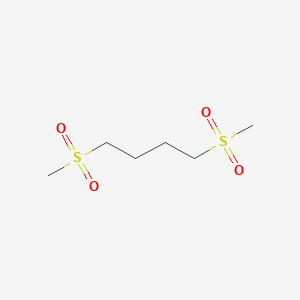

1,4-Bis(methylsulfonyl)butane

CAS No.: 7040-87-1

Cat. No.: VC18855899

Molecular Formula: C6H14O4S2

Molecular Weight: 214.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7040-87-1 |

|---|---|

| Molecular Formula | C6H14O4S2 |

| Molecular Weight | 214.3 g/mol |

| IUPAC Name | 1,4-bis(methylsulfonyl)butane |

| Standard InChI | InChI=1S/C6H14O4S2/c1-11(7,8)5-3-4-6-12(2,9)10/h3-6H2,1-2H3 |

| Standard InChI Key | PBIMIEGCHKDDMF-UHFFFAOYSA-N |

| Canonical SMILES | CS(=O)(=O)CCCCS(=O)(=O)C |

Introduction

1,4-Bis(methylsulfonyl)butane is an organic compound with the molecular formula C₆H₁₄O₄S₂ and a CAS number of 7040-87-1. It is characterized by the presence of two methylsulfonyl groups attached to a butane backbone. This compound is notable for its applications in organic synthesis and its potential uses in various scientific fields.

Synthesis and Preparation Methods

The synthesis of 1,4-bis(methylsulfonyl)butane typically involves the reaction of 1,4-dibromobutane with sodium methylsulfonate in a suitable solvent. This process can be optimized for industrial production by using large-scale reactions and purification methods such as recrystallization or distillation.

Chemical Reactions and Applications

1,4-Bis(methylsulfonyl)butane undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can lead to the formation of various derivatives, such as sulfone and sulfide compounds, which are valuable in organic synthesis.

Oxidation Reactions

Oxidation reactions can convert the sulfonyl groups into sulfone derivatives using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

Reduction Reactions

Reduction reactions involve the conversion of sulfonyl groups to sulfide groups using reducing agents such as lithium aluminum hydride (LiAlH₄).

Substitution Reactions

Substitution reactions can replace the methylsulfonyl groups with other functional groups using nucleophiles like sodium hydrosulfide (NaHS).

Research Findings and Applications

1,4-Bis(methylsulfonyl)butane has several applications in scientific research and industry:

-

Chemistry: It serves as a reagent in organic synthesis, particularly in forming sulfone and sulfide compounds.

-

Industry: Used in the production of specialty chemicals and materials.

-

Potential Biological Applications: While not extensively studied for biological activity, its structural similarity to other sulfonyl compounds suggests potential applications in medicinal chemistry.

Comparison with Similar Compounds

1,4-Bis(methylsulfonyl)butane is distinct from other compounds like 1,4-bis(methylsulfonylsulfanyl)butane, which contains sulfanyl groups, allowing for a broader range of chemical reactions and interactions. The absence of sulfanyl groups in 1,4-bis(methylsulfonyl)butane limits its reactivity compared to compounds with dual functionality.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume